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Compound of Interest

Compound Name:
Fmoc-N-alpha-Methyl-O-tert-butyl-

L-threonine

Cat. No.: B12815539

Get Quote

In the landscape of peptide-based drug development and advanced biochemical research, the

strategic modification of amino acid residues is paramount for enhancing therapeutic potential.

Fmoc-N-alpha-Methyl-O-tert-butyl-L-threonine (CAS 117106-20-4) is a specialized amino

acid derivative designed for just this purpose.[1][2] Its utility lies in the introduction of a methyl

group on the alpha-nitrogen of the peptide backbone, a modification that imparts significant and

desirable changes to the resulting peptide's properties.[3]

N-methylation offers a powerful toolset for peptide chemists. The addition of a methyl group

provides a steric shield that can dramatically increase metabolic stability by protecting adjacent

peptide bonds from proteolytic enzyme degradation.[3][4] Furthermore, by removing a

hydrogen bond donor from the amide backbone, N-methylation reduces the peptide's overall

polarity, which can significantly improve its lipophilicity and, consequently, its ability to permeate

cell membranes.[3][5] However, these advantages come with a significant synthetic challenge:

the steric hindrance and reduced nucleophilicity of the N-methylated amine make it

substantially more difficult to couple during solid-phase peptide synthesis (SPPS).[3][5][6]

This guide provides an in-depth exploration of Fmoc-N-Me-Thr(tBu)-OH, offering not just

protocols, but the underlying chemical principles and field-proven strategies required to
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overcome its synthetic challenges and successfully incorporate this valuable building block into

complex peptide sequences.

Physicochemical and Handling Data
Accurate data is the foundation of reproducible science. The key properties of Fmoc-N-alpha-
Methyl-O-tert-butyl-L-threonine are summarized below for easy reference in experimental

design and handling.

Property Value References

CAS Number 117106-20-4 [1][2][7][8]

Molecular Formula C₂₄H₂₉NO₅ [1][7][8][9]

Molecular Weight 411.49 g/mol [1][2][7][9]

Appearance White to off-white solid/powder [1]

Purity
Typically ≥97-99.5% (by

HPLC)
[1][7]

Optical Rotation
[α]D20 = 14 ± 1° (c=1 in

MeOH)
[1]

Storage Conditions 2–8 °C, protect from moisture

The Core Challenge: Overcoming Steric Hindrance
in SPPS
The primary obstacle in utilizing N-methylated amino acids is the difficulty of the coupling

reaction.[10] The methyl group on the alpha-amino nitrogen creates significant steric bulk and

reduces the nucleophilicity of the secondary amine.[3][6] This combination means that standard

SPPS coupling conditions, often sufficient for primary amines, will result in low yields,

incomplete reactions, and the accumulation of deletion sequences that are difficult to purify

from the final product.[3]

To achieve efficient and complete coupling of Fmoc-N-Me-Thr(tBu)-OH, a more robust and

optimized approach is mandatory.
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Diagram: The Orthogonal Protection Strategy
The utility of this reagent in Fmoc-SPPS is rooted in its orthogonal protecting groups. The Nα-

Fmoc group is base-labile, removed by piperidine, while the O-tert-butyl group is acid-labile,

removed during the final TFA cleavage. This ensures precise, stepwise control over the

synthesis.[11][12]
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Fmoc-N-Me-Thr(tBu)-OH Structure

SPPS Deprotection Conditions

Fmoc-N(Me)-Thr(tBu)-OH

20% Piperidine in DMF
(Base)

Cleaves Fmoc Group
(N-terminus)

TFA Cleavage Cocktail
(Strong Acid)

Cleaves tBu Group
(Side Chain)
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Start:
Resin with free amine

Prepare Activation Mix:
Fmoc-N-Me-Thr(tBu)-OH
+ HATU + DIPEA in DMF

Add mix to resin
Agitate for 2-4 hours

Monitoring:
Bromophenol Blue Test

Wash with DMF

Incomplete (Blue)

Wash with DMF

Complete (Yellow)

Recouple

Ready for next cycle:
Fmoc Deprotection

Click to download full resolution via product page

Caption: Workflow for coupling sterically hindered N-methylated amino acids.

Protocol 2: Final Cleavage and Deprotection
Once the peptide sequence is fully assembled, the peptide must be cleaved from the solid

support, and all acid-labile side-chain protecting groups, including the O-tert-butyl group on the

threonine residue, must be removed. [13]This is accomplished with a strong acid cocktail

containing scavengers. Scavengers are critical for quenching the highly reactive tert-butyl
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cations generated during cleavage, which can otherwise cause unwanted alkylation of sensitive

residues like Cysteine, Tryptophan, or Methionine. [14][15] Materials:

Dried peptide-resin

Trifluoroacetic acid (TFA), reagent grade

Triisopropylsilane (TIS)

Water (ddH₂O)

Cold diethyl ether

Procedure:

Resin Preparation: Wash the fully assembled peptide-resin thoroughly with dichloromethane

(DCM) and dry it completely under a vacuum. [14]Weigh the final, dried resin.

Cleavage Cocktail Preparation: In a fume hood, prepare a cleavage cocktail. A standard,

robust mixture is 95% TFA, 2.5% Water, and 2.5% TIS. [13]Prepare approximately 10 mL of

this cocktail per gram of dried resin.

Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin in a suitable reaction

vessel. Gently agitate the slurry at room temperature for 2-3 hours.

Peptide Precipitation: Filter the resin and collect the filtrate (which contains the dissolved

peptide) into a centrifuge tube containing cold diethyl ether (approx. 10 times the volume of

the filtrate). A white precipitate of the crude peptide should form immediately.

Isolation and Washing: Centrifuge the tube to pellet the precipitated peptide. Carefully decant

the ether. Wash the peptide pellet two more times with cold diethyl ether to remove residual

scavengers and organic byproducts.

Drying and Storage: After the final wash, dry the peptide pellet under a stream of nitrogen or

in a vacuum desiccator. The crude peptide is now ready for purification (typically by RP-

HPLC) and characterization (e.g., by mass spectrometry).
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Conclusion
Fmoc-N-alpha-Methyl-O-tert-butyl-L-threonine is a high-value building block for the

synthesis of advanced peptides. While its incorporation presents a formidable challenge due to

steric hindrance, this is a solvable problem. By departing from standard coupling protocols and

instead employing high-reactivity reagents like HATU, extending reaction times, and using the

correct monitoring assay—the bromophenol blue test—researchers can reliably and efficiently

incorporate this residue. The strategic use of N-methylated amino acids is a key enabler in the

development of next-generation peptide therapeutics with enhanced stability and bioavailability,

making the mastery of these techniques a vital skill for any scientist in the field.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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